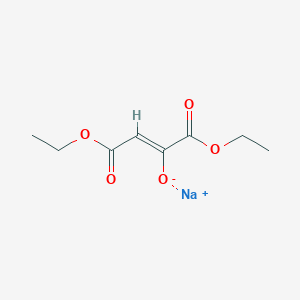

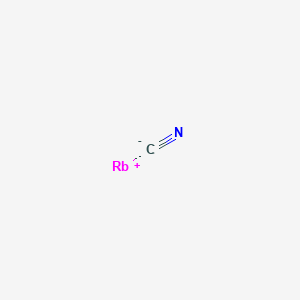

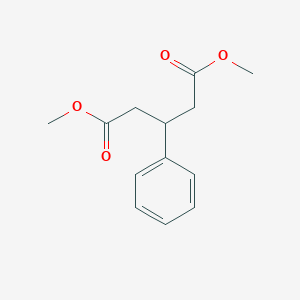

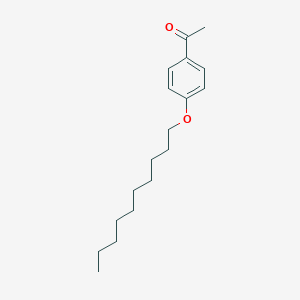

![molecular formula C21H21F2N3O4S B107678 [(3R,5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate CAS No. 149809-42-7](/img/structure/B107678.png)

[(3R,5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound appears to be a derivative of benzenesulfonate with specific substituents that could potentially influence its biological activity. While the provided papers do not directly discuss this compound, they do provide insights into the chemical behavior of related benzenesulfonate derivatives and their biological activities.

Synthesis Analysis

The synthesis of benzenesulfonate derivatives can be complex, involving multiple steps to introduce various functional groups. The papers provided do not detail the synthesis of the exact compound , but they do offer a glimpse into the synthesis of related compounds. For instance, the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides involves the introduction of a fluorine atom to increase COX-2 selectivity, which suggests that the introduction of fluorine atoms in benzenesulfonate derivatives is a strategic approach to enhance biological activity .

Molecular Structure Analysis

The molecular structure of benzenesulfonate derivatives is crucial in determining their reactivity and interaction with biological targets. The introduction of a fluorine atom, as seen in the first paper, can significantly affect the molecule's potency and selectivity . The specific stereochemistry, as indicated by the (3R,5S) configuration in the compound of interest, would also play a critical role in its biological interactions, although this aspect is not covered in the provided papers.

Chemical Reactions Analysis

The reactivity of benzenesulfonate derivatives with various nucleophiles has been studied, as seen in the third paper, which discusses the reactivity of (E)-4,4,4-trifluorobut-2-en-1-yl 4-methylbenzenesulfonate with different classes of nucleophiles . This suggests that the compound may also exhibit a range of reactivities with nucleophiles, which could be exploited in further chemical transformations or in its mechanism of action if it is a biologically active molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonate derivatives can be influenced by their substituents. For example, the introduction of electron-withdrawing groups such as fluorine can affect the molecule's acidity, reactivity, and overall stability. The second paper discusses the use of a benzenesulfonate derivative as a derivatizing reagent for gas chromatography, indicating that these compounds can be tailored for specific analytical applications . The compound , with its difluorophenyl and triazolylmethyl groups, would likely have unique properties that could be relevant for its potential uses.

科学的研究の応用

Biological Features of 1,2,4-Triazole Derivatives

Recent studies have illuminated the wide range of biological activities exhibited by 1,2,4-triazole derivatives, underscoring their potential in developing new therapeutic agents. These compounds have been found to demonstrate antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. The versatility of 1,2,4-triazoles in chemical modeling makes them attractive candidates for the synthesis of biologically active substances, highlighting their significant role in modern organic synthesis and pharmaceutical research (Ohloblina, 2022).

Patent Review on Triazole Derivatives

A comprehensive review of patents related to 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole families between 2008 and 2011 reveals the ongoing interest in developing new triazole-based drugs. These compounds are explored for their anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, antiviral properties, and their activity against several neglected diseases. This review emphasizes the necessity of finding new, efficient methods for preparing these triazoles, considering green chemistry, energy saving, and sustainability, showcasing the continuous innovation in triazole chemistry and its relevance to addressing emerging health challenges (Ferreira et al., 2013).

Analytical Techniques for Pharmaceutical Products

Empagliflozin, a compound structurally related to the specified chemical, serves as an example of the application of sophisticated analytical techniques for drug analysis. The review on Empagliflozin's analytical methods encompasses various sophisticated instruments-based analytical methods like spectrophotometry, Ultra-high Performance Liquid Chromatography (UPLC), High-Performance Liquid Chromatography (HPLC), and High-Performance Thin Layer Chromatography (HPTLC). This study underlines the critical role of advanced analytical methodologies in ensuring the quality of pharmaceutical products, reflecting on the broader applications of such techniques in researching and developing new compounds (Danao, 2021).

Triazole Derivatives in Environmental Applications

The study of triazine-, benzimidazole-, and triazole-based Covalent Organic Polymers (COPs) for CO2 capture and conversion into useful fuels stands out as an exemplary application of triazole derivatives in addressing environmental challenges. These materials exhibit high CO2 storage capacities, showcasing the utility of triazole derivatives beyond pharmaceutical applications and highlighting their potential in sustainable technologies and mitigation of environmental issues (Mukhtar et al., 2020).

特性

IUPAC Name |

[(3R,5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F2N3O4S/c1-15-2-5-18(6-3-15)31(27,28)30-11-16-9-21(29-10-16,12-26-14-24-13-25-26)19-7-4-17(22)8-20(19)23/h2-8,13-14,16H,9-12H2,1H3/t16-,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWVLCJRFGIRAK-IIBYNOLFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CC(OC2)(CN3C=NC=N3)C4=C(C=C(C=C4)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2C[C@@](OC2)(CN3C=NC=N3)C4=C(C=C(C=C4)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F2N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3R,5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。